molecular formula C20H22ClNO3S2 B2830996 ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 403843-89-0

ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2830996
CAS No.: 403843-89-0
M. Wt: 423.97
InChI Key: UGMQCALVNJCFGS-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Heterocyclic Synthesis for Biological Applications

A notable application involves the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, investigated for their schistosomicidal properties. The interaction of related compounds with halogenated reagents demonstrates the flexibility of thiophene derivatives in generating biologically active molecules (El-kerdawy et al., 1989). Additionally, compounds like ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate have been synthesized and evaluated for their antimicrobial activity against various pathogenic strains, showing efficacy comparable to conventional antibiotics (Altundas et al., 2010).

Advanced Material Synthesis

In the realm of materials science, the synthesis of novel cycloalkylthiophene Schiff bases and their metal complexes opens avenues for creating materials with potential applications in electronics and photonics. Such compounds have been explored for their luminescent properties, offering insights into the development of new optoelectronic devices (Teiber & Müller, 2012).

Anticancer Research

Further, the compound's derivatives have been utilized as precursors for synthesizing new heterocycles with anticancer activity. For instance, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate served as a building block for compounds that displayed potent activity against colon HCT-116 human cancer cell lines, underscoring the potential of such derivatives in cancer therapy (Abdel-Motaal et al., 2020).

Antimicrobial and Antioxidant Studies

Moreover, the synthesis of lignan conjugates via cyclopropanation of thiophene derivatives has demonstrated significant antimicrobial and antioxidant effects, highlighting their utility in developing new pharmaceutical agents (Raghavendra et al., 2016). This research avenue is particularly promising for addressing drug-resistant microbial strains and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S2/c1-2-25-20(24)18-15-6-4-3-5-7-16(15)27-19(18)22-17(23)12-26-14-10-8-13(21)9-11-14/h8-11H,2-7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMQCALVNJCFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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